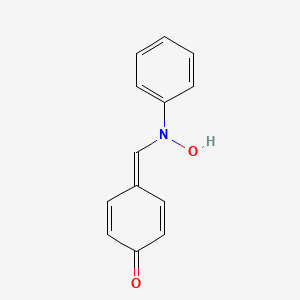

(Z)-N-(4-hydroxybenzylidene)aniline oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(4-hydroxybenzylidene)aniline oxide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.236. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application in Polymer Synthesis

- Fluorescent Polymeric Films : The synthesis of o-hydroxy Schiff bases, including 2-chloromethyl-N-(2-hydroxybenzilidene)aniline and related compounds, has been utilized to produce polyurethane films with fluorescent properties. The photochromic mechanism and excited state intramolecular proton transfer in these compounds have been explored, highlighting their potential in creating visually responsive materials (Buruianǎ et al., 2005).

Spectroscopic Studies

- Proton Transfer and Photochromism : Spectroscopic studies of N-(2-hydroxybenzylidene)aniline and its derivatives have revealed insights into proton transfer and photochromism. The infrared spectral characteristics of these compounds have been examined, shedding light on the photoproducts and their molecular conformations (Lewis & Sandorfy, 1982).

Photocatalysis and Environmental Applications

- Graphene-ZnO-Au Nanocomposites : Research into the synthesis of graphene-ZnO-Au nanocomposites has demonstrated their efficiency in photocatalytic reduction of nitrobenzene to aniline. This suggests the potential use of these materials in environmental remediation and organic pollutant removal (Roy et al., 2013).

Liquid Crystal Technology

- Ionic Polymer Liquid Crystal Complexes : The development of ionic polymer liquid crystal complexes, involving mesogenic anions and uncharged analogues of compounds like 4-n-hexyloxybenzylidene-4-hydroxy aniline, showcases their application in advanced material science, particularly in the field of organized polyethylene oxide-alkali salt complexes (Patel et al., 1994).

Nonlinear Optical Material Development

- Organic NLO Materials : The synthesis and characterization of organic nonlinear optical (NLO) materials, such as 4-Bromo-4′-hydroxybenzylidene aniline, have been conducted to explore their potential in optoelectronic applications. Their optical transparency and thermal stability are key features of interest (Jothi et al., 2014).

Propriétés

IUPAC Name |

4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWYELMGGGSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)